molecular formula C14H13FN2O2 B1355841 N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide CAS No. 926255-98-3

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide

Cat. No. B1355841
CAS RN: 926255-98-3
M. Wt: 260.26 g/mol
InChI Key: MVVGIFGVRJKQID-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide” is a chemical compound. Based on its name, it likely contains an amide group (-CONH2), a fluorobenzene group (C6H4F), and an amino group (-NH2) attached to a methoxyphenyl group (C6H4OCH3). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable fluorobenzene derivative with an amine containing the 5-amino-2-methoxyphenyl group. The exact conditions and reagents would depend on the specific synthesis route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atomic groups. It would likely exhibit the planar geometry typical of amides and aromatic rings. The presence of the fluorine atom could introduce some degree of polarity .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the aromatic rings could also enable it to participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular forces .

Scientific Research Applications

Radiolabeled Antagonist for Serotonergic Neurotransmission Study

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide, as part of [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is utilized as a 5-HT(1A) antagonist in the study of serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, and application in animal and human studies using PET. Toxicity and metabolism aspects are also explored (Plenevaux et al., 2000).

Application in Brain Imaging for Alzheimer's Disease

The compound, as part of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, is used in PET for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in hippocampi and raphe nuclei of Alzheimer's patients compared to controls. This research highlights the compound's potential in studying neurological disorders (Kepe et al., 2006).

Evaluation as Potential Anticancer Agents

Aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds have shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma, suggesting the relevance of N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide derivatives in cancer research (Tsai et al., 2016).

Synthesis and Antiviral Activity

N-Phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have been synthesized and evaluated for their antiviral activities against Enterovirus 71. These compounds, which are structurally related to N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide, demonstrate potential as lead compounds in the development of antiviral drugs (Ji et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a material or chemical process, its mechanism would depend on its chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGIFGVRJKQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide

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